1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea
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Overview
Description
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound with the molecular formula C15H21FN2S It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a 4-fluorophenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of cyclohexylamine with 2-(4-fluorophenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding urea derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea.
Reduction: Formation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-chlorophenyl)ethyl]thiourea
- 1-Cyclohexyl-3-[2-(4-bromophenyl)ethyl]thiourea
Uniqueness
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclohexyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
6526-12-1 |
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Molecular Formula |
C15H21FN2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H21FN2S/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19) |
InChI Key |
RKOYRVHPJOPHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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